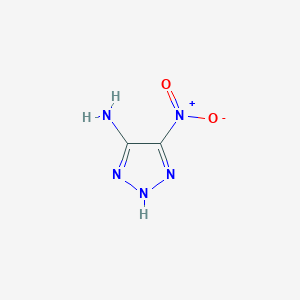

5-nitro-2H-triazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2H-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c3-1-2(7(8)9)5-6-4-1/h(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNZFACGYODFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Nitro 2h Triazol 4 Amine and Its Analogues

Direct Synthesis Approaches to the Triazole Core

The formation of the 1,2,4-triazole (B32235) ring is the foundational step in the synthesis of 5-nitro-2H-triazol-4-amine and its derivatives. This is typically achieved through cyclization reactions of various precursors.

Cyclization Reactions and Precursor Chemistry

The synthesis of the 1,2,4-triazole core often involves the condensation of compounds containing the necessary nitrogen and carbon backbone. A common strategy for producing 4-amino-1,2,4-triazoles is the reaction of hydrazine (B178648) derivatives with suitable carbon sources. For instance, N4-amino-1,2,4-triazoles can be synthesized in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303) under microwave irradiation in the absence of a solvent. scispace.com Another established method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com The Einhorn–Brunner reaction, which is the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid, also provides a route to 1,2,4-triazoles. scispace.com

For the specific construction of 4,5-disubstituted-1,2,4-triazoles, a one-pot, three-component condensation of an acid hydrazide, an S-methyl isothioamide hydroiodide, and ammonium (B1175870) acetate (B1210297) on a silica (B1680970) gel surface under microwave irradiation has been developed. researchgate.net Furthermore, 4,5-disubstituted-1,2,4-triazole-3-thiones can be prepared from the reaction of acid hydrazides with isothiocyanates in the presence of a base, also under microwave conditions. researchgate.net

A versatile precursor for many energetic triazoles is 4-amino-3-hydrazino-1,2,4-triazole (AHT), which can be synthesized and subsequently modified. bibliotekanauki.plresearchgate.net The synthesis of 3,5-disubstituted 4-amino-1,2,4-triazoles can be achieved through the direct reaction of hydrazine derivatives with nitriles, which initially form a dihydro-1,2,4,5-tetrazine intermediate that rearranges under acidic conditions. scispace.com

| Precursor 1 | Precursor 2 | Conditions | Product Type | Reference(s) |

| Substituted Aryl Hydrazide | Hydrazine Hydrate | Microwave, Solvent-free | N4-amino-1,2,4-triazoles | scispace.com |

| Acid Hydrazide | S-methyl isothioamide hydroiodide, Ammonium acetate | Microwave, Silica gel | 4,5-disubstituted-1,2,4-triazoles | researchgate.net |

| Hydrazine Derivatives | Nitriles | Acidic conditions | 3,5-disubstituted 4-amino-1,2,4-triazoles | scispace.com |

| Amide | Acyl Hydrazide | Heating | 1,2,4-triazoles (Pellizzari) | scispace.com |

| Hydrazine | Diacylamine | Weak acid | 1,2,4-triazoles (Einhorn-Brunner) | scispace.com |

Nitration and Amination Protocols for Functionalization

The introduction of nitro and amino groups onto the triazole ring is a critical step in tailoring the energetic properties of the final compound. For the synthesis of the related isomer, 3-amino-5-nitro-1,2,4-triazole (ANTA), a common route starts from 3,5-diamino-1,2,4-triazole, which undergoes diazotization, followed by neutralization and reduction to yield ANTA. researchgate.net

The direct nitration of the 1,2,4-triazole ring can be challenging due to the deactivating effect of the ring nitrogens. However, various nitrating agents and conditions have been explored. For instance, the nitration of 1,2,4-triazol-5-one (B2904161) can be performed to introduce a nitro group. clockss.org The nitration of 4-amino-1,2,4-triazole (B31798) with nitric acid in acetic anhydride (B1165640) has been reported to yield the N-nitroamino derivative, which has an inner salt structure. Current time information in Bangalore, IN.

Amination strategies are also crucial. Amino groups can be introduced either during the cyclization step, as seen with the use of aminoguanidine (B1677879) or diaminoguanidine (B1197381) precursors, or by subsequent functionalization. nih.govbohrium.com A comparative study on the amination of nitroazoles has shown that the introduction of a C-amino group can enhance density, detonation velocity, and pressure, while an N-amino group can improve nitrogen content and heat of formation. nih.gov

| Starting Material | Reagent(s) | Product | Key Transformation | Reference(s) |

| 3,5-diamino-1,2,4-triazole | Diazotizing agent, then reduction | 3-amino-5-nitro-1,2,4-triazole (ANTA) | Diazotization, Nitration, Reduction | researchgate.net |

| 4-amino-1,2,4-triazole | Nitric acid, Acetic anhydride | 4-Nitroamino-1,2,4-triazole | N-nitration | Current time information in Bangalore, IN. |

| 3-nitro-1H-1,2,4-triazole | Aminating agents | C-amino or N-amino nitrotriazoles | C-amination or N-amination | nih.gov |

Advanced Functionalization and Derivatization Routes

To further enhance the energetic properties and stability of this compound analogues, advanced functionalization strategies are employed. These include the formation of new carbon-carbon and nitrogen-nitrogen bonds, the introduction of other energetic moieties, and the precise control of isomerism.

Carbon-Carbon and Nitrogen-Nitrogen Bond Formation Strategies

The construction of molecules with multiple triazole rings linked by carbon-carbon or nitrogen-nitrogen bonds is a strategy to increase the nitrogen content and density of energetic materials. For example, a series of energetic compounds based on C-C linked 1,2,3-triazole and 1,2,4-triazole have been synthesized. bohrium.com One such compound, 5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine, was synthesized through a cyclization reaction involving 5-nitro-2H-1,2,3-triazole-4-carboxylic acid and diaminoguanidine monohydrochloride. bohrium.com

Nitrogen-nitrogen bond formation is another key strategy. Electrochemical synthesis has been demonstrated as a viable method for creating N-N bonds, for instance, in the production of 4,4′,5,5′-tetraamino-3,3′-azo-bis-1,2,4-triazole from 3,4,5-triamino-1,2,4-triazole. rsc.org This method is presented as an environmentally friendly, single-step process from readily available precursors. rsc.org

Introduction of Energetic Moieties (e.g., azido (B1232118), nitramino)

The incorporation of additional energetic groups, such as azido (-N₃) and nitramino (-NHNO₂), can significantly enhance the detonation performance of triazole-based compounds. The synthesis of four neutral 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds with different energetic moieties like amino, nitrimino, nitro, and azo groups has been reported. rsc.org

The nitration of amino-triazoles can lead to nitramino derivatives. For example, 5-nitramino-3-nitro-1H-1,2,4-triazole was synthesized by the nitration of ANTA with a mixture of concentrated sulfuric acid and 100% nitric acid. researchgate.net Similarly, N'-(nitro)-2-hydrocarbylidene-hydrazinecarboximidamides can be cyclized to form nitroimino-1,2,4-triazoles under neutral conditions with water as the solvent and air as the oxidant. organic-chemistry.org

The introduction of an azido group can be achieved through various methods, often involving the reaction of a suitable precursor with an azide (B81097) salt. While direct azidation of the triazole ring can be challenging, building the ring from an azide-containing precursor is a common strategy.

Regioselective Synthesis and Isomer Control

Controlling the position of substituents on the triazole ring is crucial for determining the properties of the final compound. Regioselective synthesis aims to produce a specific isomer in high yield. For 1,2,4-triazoles, different substitution patterns can be achieved by carefully selecting the synthetic route and reaction conditions. For example, the reaction of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides can be directed to produce either amino-1,2,4-triazoles under acidic conditions or nitroimino-1,2,4-triazoles under neutral conditions. organic-chemistry.org

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones can be achieved in a single step, indicating a degree of regiocontrol in the cyclization process. researchgate.net Furthermore, divergent synthesis strategies allow for the creation of different isomers from a common intermediate by simply changing the reaction conditions. thieme-connect.com For instance, the cyclization of readily accessible N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides can yield different substituted amino-1,2,4-triazole derivatives. thieme-connect.com

Catalytic Methodologies in this compound Synthesis

The synthesis of energetic materials like this compound and its analogues often requires specialized methodologies to ensure efficiency, selectivity, and safety. Catalytic processes, in particular, offer pathways to milder reaction conditions and improved yields, making them a significant area of research.

Metal-Catalyzed Processes (e.g., Copper-Mediated Reactions)

Metal catalysis, especially involving copper, has revolutionized the synthesis of triazole heterocycles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This methodology's robustness allows for its application in synthesizing a wide array of triazole derivatives under mild conditions. nih.gov

While direct copper-catalyzed synthesis of this compound is not extensively detailed in the provided literature, the synthesis of related structures heavily relies on such methods. For instance, copper catalysts are employed for the synthesis of 4-nitro-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and organic azides. frontiersin.org This process involves a copper-catalyzed [3+2] cycloaddition or oxidation reaction. frontiersin.org A plausible mechanism suggests that a regioselective 1,3-dipolar cycloaddition between a nitro-olefin and an azide forms a triazole intermediate, a process that can be promoted by transition metal complexes. frontiersin.org Subsequently, a Cu(II) catalyst facilitates the formation of the final product. frontiersin.org

Furthermore, multistep continuous-flow syntheses have been developed for 5-amino-2-aryl-2H- researchgate.netscirp.orgsemanticscholar.org-triazole-4-carbonitriles, which prominently feature a catalytic copper(II) cyclization as the final step to form the triazole ring. nih.gov Copper(II) acetate has also been used to catalyze the synthesis of 2,4,5-triaryl-1,2,3-triazoles from bisarylhydrazones under aerobic conditions. rsc.org These examples underscore the versatility of copper catalysis in constructing substituted triazole rings, a strategy applicable to analogues of this compound. Other metals, such as iron, have also been explored. For example, an FeCl3-catalyzed oxidative condensation has been developed for the synthesis of β-(1,2,3-triazolyl)-ketones. researchgate.net

Table 1: Examples of Copper-Catalyzed Reactions in Triazole Synthesis

| Reaction Type | Catalyst | Reactants | Product Class | Reference |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Terminal Alkynes, Azides | 1,4-Disubstituted 1,2,3-triazoles | nih.govresearchgate.net |

| [3+2] Cycloaddition/Oxidation | Copper(II) | Nitroolefins, Organic Azides | 4-Nitro-1,5-trisubstituted-1,2,3-triazoles | frontiersin.org |

| Oxidative Cyclization | Copper(II) Acetate | Bisarylhydrazones | 2,4,5-Triaryl-1,2,3-triazoles | rsc.org |

| Intramolecular Cyclization | Copper(II) | Diazonium-derived intermediates | 5-Amino-2-aryl-2H- researchgate.netscirp.orgsemanticscholar.org-triazole-4-carbonitriles | nih.gov |

Theoretical Investigations of Catalytic Pathways

Theoretical and computational studies provide invaluable insight into reaction mechanisms, transition states, and the feasibility of synthetic pathways that might be difficult to probe experimentally. For analogues of this compound, such as the insensitive high explosive 5-nitro-1,2,4-triazol-3-one (NTO), extensive theoretical investigations have been conducted. researchgate.netscirp.orgsemanticscholar.org

Computational studies using density functional theory (DFT) have been employed to model the synthesis of NTO from raw materials like urea. scirp.orgsemanticscholar.org These studies construct entire reaction schemes, closely related to experimental processes, and estimate the energy barriers for each elementary step. researchgate.netscirp.org One such theoretical pathway involves a sequence of chlorination, amination, formylation, and nitration. scirp.orgsemanticscholar.org

Table 2: Summary of Theoretical Findings for Catalytic NTO Synthesis

| Reaction Step | Investigated Catalyst | Key Finding | Computational Method | Reference |

| Chlorination | Ferric Chloride (FeCl₃) | Good catalyst, effectively reduces the energy barrier. | DFT (B3LYP/6-31G(d,p)) | scirp.orgsemanticscholar.org |

| Amination | Ferrous Oxide (FeO) | Good catalyst, effectively reduces the energy barrier. | DFT (B3LYP/6-31G(d,p)) | scirp.orgsemanticscholar.org |

| Formylation | Ferrous Oxide (FeO) | Suitable for catalyzing the reaction. | DFT (B3LYP/6-31G(d,p)) | scirp.orgsemanticscholar.org |

| Nitration | Ferrous Oxide (FeO) | Suitable for catalyzing the reaction. | DFT (B3LYP/6-31G(d,p)) | scirp.orgsemanticscholar.org |

| Overall Pathway | Various | The reaction has a lower energy barrier in a solvated environment (water, ethanol) than in the gas phase. | DFT (B3LYP/6-31G(d,p)), HF/6-31G(d,p) | researchgate.net |

Theoretical and Computational Chemistry of 5 Nitro 2h Triazol 4 Amine and Its Derivatives

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are powerful tools for elucidating the electronic structure of molecules like 5-nitro-2H-triazol-4-amine. These computational approaches offer a detailed picture of electron distribution, orbital energies, and electrostatic potentials.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the structural and electronic properties of this compound and its isomers. acs.orgscribd.com DFT calculations, particularly using hybrid functionals like B3LYP, have been instrumental in optimizing molecular geometries, calculating vibrational frequencies, and determining thermodynamic properties. nih.gov

Studies have shown that DFT methods, such as B3LYP with the 6-31G(d,p) basis set, can accurately predict the geometries and vibrational frequencies of related nitro-triazole compounds. scirp.org For 3-amino-5-nitro-1,2,4-triazole (ANTA), DFT calculations have been performed to investigate its various tautomers. acs.orgscribd.com These studies indicate that the calculated structures at the DFT level show good agreement with experimental X-ray data, although some variations in the twisting of the nitro and amino groups are observed compared to the solid state. acs.org The fundamental vibrational frequencies calculated at the DFT level are also generally comparable to those obtained from higher-level MP2 calculations. acs.org Furthermore, DFT has been used to study the electronic structure and decomposition mechanism of ANTA, revealing the internal connections between these aspects. tandfonline.com

Table 1: Selected DFT Calculation Applications for ANTA and Related Compounds

| Application | Method/Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Structure & Tautomerism | DFT (B3LYP) | 6-311+G(d,p) | In gas phase, 1H-ANTA is more stable; in polar solvents, 2H-ANTA is more stable. acs.org | acs.org |

| Geometry & Vibrational Frequencies | DFT (B3LYP) | 6-31G(d,p) | Calculated geometries and frequencies show good agreement with experimental values for related compounds. scirp.org | scirp.org |

| Electronic Structure & Decomposition | DFT | Not Specified | Investigated the link between electronic structure and the decomposition pathway of ANTA. tandfonline.com | tandfonline.com |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, have provided deep insights into the properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2 and MP4) have been employed to study the structure and tautomerism of this molecule. acs.orgscribd.comacs.org

Early studies using ab initio methods at the Hartree-Fock level suggested that the 2H-ANTA tautomer is the most stable in the gas phase. acs.orgacs.org However, higher-level calculations incorporating electron correlation, such as MP2 and MP4, as well as DFT, indicate that the 1H-ANTA tautomer is actually the most stable in the gaseous state. acs.orgacs.org The calculated structures for the 2H-ANTA tautomer at the MP2 level align well with experimental X-ray crystallography data. acs.org These ab initio methods have been crucial in establishing a theoretical benchmark for the properties of ANTA. acs.orgscribd.com

Table 2: Comparison of Ab Initio Methods for ANTA Tautomer Stability in Gas Phase

| Method | Most Stable Tautomer | Reference |

|---|---|---|

| Hartree-Fock (HF) | 2H-ANTA | acs.orgacs.org |

| MP2 | 1H-ANTA | acs.orgacs.org |

| MP4 | 1H-ANTA | acs.orgacs.org |

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potentials

The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding the reactivity of a molecule. researchgate.netufla.br For derivatives of this compound, DFT calculations are a standard method for analyzing FMOs. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Molecular electrostatic potential (MEP) maps are also valuable for predicting reactivity. acs.org The MEP surface illustrates the charge distribution and indicates regions that are prone to electrophilic or nucleophilic attack. tandfonline.com For ANTA, MEP analysis shows that the hydrogen atoms of the amino group are susceptible to being transferred to the nitro group. tandfonline.com In studies of related dinitro-triazole compounds, electrostatic potential calculations have been used to analyze electron density distribution, revealing that oxygen atoms on the ring can act as primary electrophiles. rsc.org For a series of isomerized nitro and amino N-oxide derivatives, the global maxima of the ESP were calculated to predict their reactivity towards nucleophiles, with ANTA showing a value of 66.61 kcal/mol. mdpi.com

Conformational Analysis and Tautomerism Studies

The 1,2,4-triazole (B32235) ring system in this compound allows for the existence of different tautomers, which are isomers that differ in the position of a proton. ijsr.net The primary tautomeric forms for a substituted 1,2,4-triazole are the 1H, 2H, and 4H tautomers. smolecule.com

Computational studies have been pivotal in determining the relative stabilities of these tautomers. For 3-amino-5-nitro-1,2,4-triazole (ANTA), calculations at the HF, MP2, MP4, and DFT levels have been performed. acs.orgscribd.com In the gas phase, while HF calculations predict the 2H-tautomer to be the most stable, more accurate MP2, MP4, and DFT calculations consistently show the 1H-tautomer as the most stable form. acs.orgscribd.comacs.org The 2H-ANTA and 4H-ANTA tautomers are calculated to be less stable than the 1H-ANTA tautomer by 0.87 and 7.86 kcal/mol, respectively, at the MP4/6-311+G(d,p)//MP2/6-311+G(d,p) level. scribd.com

The stability of the tautomers is significantly influenced by the surrounding environment. acs.org DFT calculations using the Onsager continuum solvation model have demonstrated that in polar solvents, the 2H-ANTA tautomer becomes the most stable form, which is in agreement with experimental observations. acs.org This shift in stability is attributed to the different dipole moments of the tautomers and their interaction with the polar medium. Conformational flexibility in related triazole derivatives is also a key area of study, often involving rotation around single bonds connecting the triazole ring to substituent groups. smolecule.comepstem.net

Table 3: Relative Energies of ANTA Tautomers in the Gas Phase

| Tautomer | Relative Energy (kcal/mol) at MP4/6-311+G(d,p)//MP2/6-311+G(d,p) | Reference |

|---|---|---|

| 1H-ANTA | 0.00 | scribd.com |

| 2H-ANTA | 0.87 | scribd.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for investigating reaction mechanisms, allowing for the determination of reaction pathways and the characterization of transient species like transition states.

Energy Barrier Calculations and Transition State Analysis

The elucidation of reaction mechanisms through computational modeling involves calculating the potential energy surface for a given reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For instance, in the synthesis of the related compound 5-nitro-1,2,4-triazol-3-one (NTO), transition state species were modeled using the B3LYP/6-31G(d,p) method to estimate the energy barriers for each elementary reaction step. scirp.org Similarly, in the study of a Dimroth rearrangement involving a 1,2,3-triazole, the reaction mechanism was detailed through calculations of intermediates and transition states, identifying a rate-limiting energy barrier of +26.7 kcal/mol for a ring-opening/ring-closing process. rsc.org In another study, the isomerization of an N-nitropyrazole derivative was investigated by calculating the free energies of reactants, intermediates, transition states, and products, revealing effective energy barriers as high as 444.1 kJ/mol for certain pathways. nih.gov These examples highlight the utility of computational methods in quantifying the energetic landscape of reactions involving triazole derivatives, providing insights that are often difficult to obtain through experimental means alone.

Solvent and Environmental Effects on Reactivity

The reactivity of nitro-substituted azoles, including this compound, can be significantly influenced by the surrounding solvent and environmental conditions. The choice of solvent is critical, particularly in synthetic and nucleophilic substitution reactions. Studies on related triazole derivatives show that the base-solvent system can dramatically affect reaction outcomes and product yields. mdpi.com For instance, in the synthesis of certain 1,2,3-triazoles, the reaction rate and the formation of side products were highly dependent on the solvent-base combination used, with systems like K2CO3/DMSO and triethylamine/DMF showing variable success. mdpi.com

The polarity of the solvent plays a crucial role. Research on the condensation reactions of 4-amino-3,5-dimethyl-1,2,4-triazole demonstrated that hemiaminal content was higher in apolar aprotic solvents compared to dipolar aprotic media. mdpi.com The yield of the hemiaminal product increased with the hydrophobicity of the solvent, while polar solvents tended to shift the equilibrium towards the formation of a Schiff base. mdpi.com For reactions involving compounds like this compound, which are prone to heterolysis, ethyl acetate-water systems have been identified as optimal reaction media. researchgate.net Aprotic dipolar solvents are also considered favorable for many reactions involving azoles. researchgate.net

Temperature is another critical environmental factor affecting the stability and reactivity of amino-nitro-triazoles. Theoretical studies on 5-amino-3-nitro-1H-1,2,4-triazole (ANTA), a structural isomer of the subject compound, have shown that temperature influences tautomeric equilibrium. researchgate.net While one tautomer might be more stable in the liquid phase at lower temperatures, an increase in temperature can shift the equilibrium, with different tautomers coexisting in equal amounts at elevated temperatures (e.g., 800 K). researchgate.net This temperature-dependent tautomerism can have significant implications for the compound's reactivity in different environments.

Aromaticity Assessment and Electron Delocalization Studies

The aromaticity of the triazole ring in this compound is a key determinant of its stability and electronic properties. Aromaticity in such heterocyclic systems is often assessed using computational methods that evaluate electron delocalization. One such method is the anisotropy of the current-induced density (ACID), which visualizes the ring currents induced by an external magnetic field. mdpi.com In a study of related 1,2,4-triazole N-oxide derivatives, ACID analysis indicated that the ring current on the triazole ring was poor, suggesting weak aromaticity. mdpi.com

The degree of electron delocalization also depends on the tautomeric form of the triazole. For the parent 1,2,4-triazole, theoretical calculations have shown that the 1H-tautomer exhibits greater delocalization than the 4H-tautomer in the gas phase. ncl.res.in However, these effects can change in solution or the solid state due to intermolecular interactions. ncl.res.in The presence of strong electron-withdrawing (nitro, -NO2) and electron-donating (amino, -NH2) groups on the triazole ring of this compound creates a "push-pull" electronic structure. This substitution pattern significantly influences electron density distribution and delocalization within the heterocyclic ring. mdpi.com The partial double bond character in the C-N bonds of the triazole ring is a direct consequence of this electron delocalization. smolecule.com

Homolytic Bond Dissociation Energy (BDE) Calculations

Homolytic Bond Dissociation Energy (BDE) is a critical parameter in computational chemistry for assessing the thermal stability of energetic materials. semanticscholar.orglibretexts.org It represents the energy required to break a bond homolytically, forming two radical species. libretexts.orgmasterorganicchemistry.comwikipedia.org For compounds like this compound, the weakest bonds, often referred to as "trigger bonds," are typically the C-NO2 or N-NH2 bonds, as their cleavage often initiates decomposition. mdpi.comsemanticscholar.org A higher BDE value generally corresponds to greater thermal stability. mdpi.comacs.org

Computational studies, often using Density Functional Theory (DFT) methods like B3LYP or M06-2X, are employed to calculate these BDE values. researchgate.netresearchgate.net For instance, calculations on various energetic compounds provide a comparative framework for the stability of the subject molecule. The BDE of the C-NO2 bond in ANTA (3-amino-5-nitro-1,2,4-triazole) has been calculated to be 299.16 kJ/mol. semanticscholar.org In a series of designed 1,2,4-triazole N-oxide derivatives, the BDE for the C–NO2 trigger bond was found to be 201.34 kJ/mol in one isomer, while the N–NH2 bond BDE was as low as 111.37 kJ/mol in another, highlighting how isomeric structure dramatically affects bond strength. semanticscholar.org The BDE values for trigger bonds in these derivatives were generally found to be larger than 84 kJ/mol, a threshold considered necessary for the stable existence of such compounds. mdpi.com

The relationship between BDE and impact sensitivity is also a subject of investigation, with some studies indicating a nearly linear correlation between impact sensitivity and the ratio of the C-NO2 BDE value to the total molecular energy. researchgate.net

Below is a table of calculated BDE values for trigger bonds in related energetic compounds, providing context for the expected stability of this compound.

Reactivity Profiles and Mechanistic Studies of 5 Nitro 2h Triazol 4 Amine

Nucleophilic and Electrophilic Substitution Pathways

The 1,2,4-triazole (B32235) ring is generally susceptible to both nucleophilic and electrophilic substitution. Due to the high electron density on the nitrogen atoms, electrophilic substitution typically occurs at these positions. nih.gov Conversely, the ring carbon atoms are electron-deficient and thus prone to attack by nucleophiles. nih.gov

The amino group of ANTA can be a target for nucleophilic substitution, potentially being replaced by other nucleophiles under specific conditions. smolecule.com A significant reaction pathway for nitroaromatic compounds is Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by a nucleophile. researchgate.net In VNS amination, 4-amino-1,2,4-triazole (B31798) can act as the aminating agent in a basic medium to introduce an amino group onto an aromatic ring ortho or para to a nitro group. researchgate.net While direct VNS on 5-nitro-2H-triazol-4-amine isn't detailed, the reactivity principle highlights the activated nature of positions adjacent to the nitro group.

The nitro group itself can be subject to nucleophilic substitution, a reaction observed in related nitro-triazolo systems. For instance, in 4-alkyl-6-nitro-1,2,4-triazolo[5,1-c] mdpi.comtriazines, the nitro group can be substituted by amines like morpholine (B109124) at elevated temperatures. chimicatechnoacta.ru This substitution is proposed to proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly when the reaction at room temperature leads to the opening of the triazine ring. chimicatechnoacta.ru

Ring Annulation and Cyclocondensation Reactions

The bifunctional nature of this compound, with its reactive amino and nitro groups, makes it a valuable precursor for synthesizing fused heterocyclic systems through ring annulation and cyclocondensation reactions. researchgate.netmdpi.com These reactions involve the construction of a new ring onto the existing triazole framework.

Transformations of Nitro and Amino Functionalities

The amino (-NH₂) and nitro (-NO₂) groups of 5-amino-3-nitro-1,2,4-triazole (ANTA) are key reaction centers that can be chemically transformed to introduce new functionalities and synthesize a variety of derivatives. researchgate.net

The amino group can undergo diazotization, a common transformation for primary aromatic amines, to form diazonium salts. semanticscholar.org These intermediates are highly versatile and can be converted into other functional groups. For example, diazotization of an aminotriazole followed by reaction with sodium azide (B81097) can yield the corresponding azido (B1232118) derivative. rsc.org The amino group can also be oxidized. researchgate.net The oxidation of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole with potassium superoxide (B77818) yielded the corresponding nitro derivative. rsc.org Furthermore, the amino group of ANTA can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitramino-3-nitro-1H-1,2,4-triazole. researchgate.net

The nitro group is readily reduced to an amino group using various reducing agents. smolecule.com This transformation is a fundamental reaction in nitroaromatic chemistry, often proceeding through nitroso and phenylhydroxylamine intermediates. orientjchem.org The reduction of 3-nitro-1,2,4-triazol-5-one (NTO), a related compound, to its amino derivative (ATO) has been demonstrated. researchgate.net This conversion highlights a common pathway for modifying the nitro functionality on the triazole ring.

A summary of these transformations is presented in the table below.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Amino (-NH₂) | Diazotization/Azidation | NaNO₂, NaN₃ | Azido (-N₃) derivative | rsc.org |

| Amino (-NH₂) | Oxidation | Potassium superoxide (KO₂) | Nitro (-NO₂) derivative | rsc.org |

| Amino (-NH₂) | Nitration | H₂SO₄ / HNO₃ | Nitramino (-NHNO₂) derivative | researchgate.net |

| Amino (-NH₂) | Diazotization | Not specified | Diazonium salt | researchgate.net |

| Nitro (-NO₂) | Reduction | Various reducing agents | Amino (-NH₂) derivative | smolecule.comresearchgate.net |

Structure-Reactivity Relationships in Nitrogen-Rich Triazoles

The reactivity of nitrogen-rich triazoles is intrinsically linked to their molecular structure, including the nature and position of substituents. rsc.org The presence of functional groups like amino (-NH₂) and nitro (-NO₂) dramatically influences the electronic distribution, stability, and reactivity of the heterocyclic ring. researchgate.net

Computational studies provide significant insight into these relationships. For 5-amino-3-nitro-1,2,4-triazole (ANTA), density functional theory (DFT) calculations have been used to determine the relative stability of its tautomers and estimate bond dissociation energies. acs.org For the 2H-ANTA tautomer, the C-NO₂ bond dissociation energy was calculated to be 67.1 kcal/mol, while the C-NH₂ and N-H bonds were estimated at 112.8 and 97.2 kcal/mol, respectively. acs.org These values indicate the relative strengths of these bonds and suggest that C-NO₂ bond cleavage is the most likely initial step in thermal decomposition.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key predictors of reactivity. mdpi.com A small HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com In substituted triazoles, electron-withdrawing groups like -NO₂ lower the energy of the LUMO, making the molecule more electrophilic and susceptible to nucleophilic attack. smolecule.com Conversely, electron-donating groups like -NH₂ raise the HOMO energy, increasing nucleophilicity. The interplay of these groups in ANTA creates a complex reactivity profile, enabling it to react with both electrophiles and nucleophiles. researchgate.netnih.gov The presence of multiple nitrogen atoms and energetic groups like -NO₂ also contributes to a high positive heat of formation, a characteristic feature of many nitrogen-rich energetic materials. rsc.org

Applications in Energetic Materials Research Based on 5 Nitro 2h Triazol 4 Amine Frameworks

Design Principles for High-Performance Energetic Compounds

The fundamental design principles for high-performance energetic materials revolve around achieving high density, a high positive heat of formation (HOF), and a favorable oxygen balance. at.ua Nitrogen-rich heterocyclic compounds, such as those derived from the triazole framework, are particularly attractive because they often yield high positive heats of formation due to the large number of energy-rich N-N and C-N bonds. nih.govmdpi.com The incorporation of a triazole ring is a known strategy for enhancing the thermal stability of a compound. acs.org

Key design strategies for energetic compounds based on the 5-nitro-2H-triazol-4-amine framework include:

Increasing Nitrogen Content: A higher nitrogen content contributes to a greater heat of formation and ensures that the decomposition products are predominantly the environmentally benign and stable dinitrogen (N₂) gas, which increases the explosive's performance. nih.govmdpi.com

Introducing Energetic Groups: The strategic placement of explosophores such as nitro (-NO₂), nitramino (-NHNO₂), or azido (B1232118) (-N₃) groups onto the triazole backbone is critical for enhancing energetic performance. at.uaresearchgate.net The nitro group, in particular, is a powerful energetic substituent that improves density and detonation properties. at.ua

Enhancing Density: High crystal density is a crucial factor as it is directly related to higher detonation velocity and pressure. acs.orgnih.govmdpi.com Design strategies often focus on creating compact molecular structures with strong intermolecular interactions to maximize density. nih.govmdpi.com

Balancing Energy and Sensitivity: A primary challenge is the inverse relationship between energy output and sensitivity; typically, more powerful energetic materials are also more sensitive to external stimuli like impact and friction. nih.gov Molecular design aims to strike a balance, often by incorporating features that promote stability, such as extensive hydrogen bonding. nih.govresearchgate.net

Strategies for Modulating Sensitivity and Thermal Stability

Achieving a desirable balance between high performance and low sensitivity is a central goal in the development of energetic materials. For derivatives of this compound, sensitivity and thermal stability are carefully tuned through specific molecular modifications.

The amino (-NH₂) and nitro (-NO₂) groups are fundamental to the properties of this class of compounds. Their placement and interaction significantly influence sensitivity and stability. nih.govresearchgate.net

Amino Group: The amino group generally reduces sensitivity. nih.gov Its position on the heterocyclic ring is crucial; C-amino groups (attached to a carbon atom) tend to increase density, detonation velocity, and pressure, while N-amino groups (attached to a nitrogen atom) can improve nitrogen content, heat of formation, and impact sensitivity. nih.gov The amino group can also participate in extensive hydrogen bonding, which enhances molecular stability. nih.gov

A comparative study on different amino substituents showed that their influence on structural and energetic properties is significant, necessitating careful characterization to tailor compounds for specific applications. researchgate.net For example, the synthesis of 5-nitramino-3-nitro-1H-1,2,4-triazole from 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) was pursued to create a more powerful but still thermally stable energetic material. researchgate.net

High nitrogen content and robust intermolecular forces are key to developing stable and insensitive energetic materials. nih.govresearchgate.net

Nitrogen Content: A high nitrogen content is desirable as it leads to a higher positive heat of formation and ensures that the primary decomposition product is N₂ gas. nih.gov Triazole-based compounds are inherently nitrogen-rich, making them excellent candidates for high-energy applications. nih.gov

Intermolecular Interactions: Hydrogen bonding plays a critical role in the crystal packing and stability of energetic compounds. researchgate.net Strong networks of intermolecular hydrogen bonds can lock molecules into a stable crystal lattice, which increases the energy required to initiate decomposition, thereby reducing sensitivity to impact and friction. researchgate.netnih.gov The amino groups on the triazole ring are excellent hydrogen bond donors, while the nitro groups and ring nitrogen atoms can act as acceptors, facilitating the formation of dense and stable three-dimensional structures. researchgate.net

Theoretical and Experimental Investigation of Energetic Performance Parameters

The performance of energetic materials is evaluated through a combination of theoretical calculations and experimental measurements. Key parameters include detonation velocity, detonation pressure, and heat of formation.

Detonation velocity (Vd or D) and detonation pressure (P) are the most critical indicators of an explosive's performance and brisance. at.uawikipedia.org These properties are often calculated using specialized software like EXPLO5, based on the material's density and heat of formation. nih.govnih.gov

Research on derivatives of the this compound framework has yielded compounds with impressive performance, often comparable to or exceeding that of conventional explosives like RDX. For instance, 2-amino-4,5-dinitro-1,2,3-2H-triazole exhibits a calculated detonation velocity of 8843 m·s⁻¹ and a detonation pressure of 36.2 GPa, properties that are comparable to RDX. nih.govresearchgate.net The introduction of different functional groups allows for the fine-tuning of these parameters.

| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (Vd) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|---|

| 2-amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 | 36.2 | researchgate.net |

| 5-amino-3-nitro-1,2,4-triazole (ANTA) | 1.819 | 8460 | N/A | researchgate.netresearchgate.net |

| 5-nitramino-3-nitro-1H-1,2,4-triazole | 1.80 | 9000 | 36.0 | researchgate.net |

| RDX (Reference) | 1.80 | 8762 | 35.0 | researchgate.net |

| TNT (Reference) | 1.60 | 6900 | 19.5 | nih.govwikipedia.org |

The heat of formation (HOF or ΔHf) is a measure of the energy stored within a molecule and is a critical component in calculating detonation performance. at.ua A high positive HOF is a hallmark of high-energy density materials. This value is typically determined through quantum chemical calculations (e.g., using Gaussian software) and isodesmic reactions or experimentally via calorimetry. nih.govresearchgate.net

For nitrogen-rich compounds based on the this compound skeleton, the HOF is significantly influenced by the number of nitrogen atoms and the presence of high-energy functional groups. For example, a heat-resistant energetic material synthesized from 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) and 3,4,5-trinitrated-1H-pyrazole (TNP) possessed a high positive HOF of 833 kJ·mol⁻¹. mdpi.com

| Compound | Calculated Heat of Formation (kJ·mol⁻¹) | Reference |

|---|---|---|

| Compound from ANTA and TNP (59) | +833 | mdpi.com |

| Guanidinium salt of Compound 59 | +856.4 | at.uamdpi.com |

| RDX (Reference) | +63.2 | at.ua |

| HMX (Reference) | +74.9 | at.ua |

Coordination Chemistry of 5 Nitro 2h Triazol 4 Amine As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-nitro-2H-triazol-4-amine typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and molar ratio of reactants, can influence the nature of the final product. While specific studies on this compound are limited, the synthesis of related 4-amino-1,2,4-triazole (B31798) complexes often involves refluxing an alcoholic solution of the ligand and the metal salt nih.gov.

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. The stretching vibrations of the N-H (amino group) and C=N bonds, as well as the vibrations of the triazole ring, are of particular interest. Upon complexation, shifts in the positions of these bands are expected. For instance, in related 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol complexes, a shift in the C=N stretching frequency to a lower wavenumber is indicative of coordination through a nitrogen atom of the triazole ring nih.gov. Similarly, changes in the N-H stretching vibrations can suggest the involvement of the amino group in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment upon complexation. In diamagnetic complexes, shifts in the proton and carbon signals of the triazole ring and the amino group can confirm the coordination of the ligand to the metal center. For example, in complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a downfield shift of the NH₂ signal is observed upon complexation, indicating its attachment to the metal ion ginekologiaipoloznictwo.com.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the metal complexes and to identify the presence of coordinated or lattice solvent molecules. The decomposition of metal complexes of triazole derivatives often occurs in multiple steps, with the initial loss of solvent molecules followed by the decomposition of the organic ligand at higher temperatures semanticscholar.org.

Magnetic Susceptibility: For complexes containing paramagnetic metal ions, magnetic susceptibility measurements are used to determine the magnetic moment, which provides information about the number of unpaired electrons and can help in assigning the geometry of the complex.

| Technique | Observed Changes Upon Complexation (Based on related 4-amino-1,2,4-triazole systems) | Reference |

| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands | nih.gov |

| NMR Spectroscopy | Chemical shifts of protons and carbons in the vicinity of coordination sites | ginekologiaipoloznictwo.com |

| UV-Visible Spectroscopy | Appearance of d-d transition bands and shifts in ligand-based transitions | scienceopen.com |

| Thermal Analysis | Stepwise decomposition, indicating loss of solvent and ligand | semanticscholar.org |

Ligand Binding Modes and Coordination Geometries

The this compound ligand possesses several potential donor atoms, allowing for various binding modes. Based on studies of similar 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole derivatives, several coordination modes can be anticipated.

Monodentate Coordination: The ligand could coordinate to a metal center through one of the nitrogen atoms of the triazole ring.

Bidentate Chelation: A common binding mode for related ligands involves chelation through a nitrogen atom of the triazole ring and the nitrogen atom of the exocyclic amino group, forming a stable five-membered ring nih.gov.

Bridging Coordination: The triazole ring is well-known for its ability to act as a bridging ligand, connecting two or more metal centers. This can occur through different nitrogen atoms of the ring, leading to the formation of polynuclear complexes or coordination polymers.

The coordination geometry around the central metal ion is determined by the nature of the metal ion, the stoichiometry of the complex, and the binding mode of the ligand. Common geometries observed for transition metal complexes with related triazole ligands include tetrahedral, square planar, and octahedral nih.govscienceopen.com. For instance, in a series of complexes with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, tetrahedral geometries were proposed for Ni(II), Zn(II), Cd(II), and Sn(II) complexes, while a square planar geometry was suggested for the Cu(II) complex nih.gov.

| Metal Ion | Potential Coordination Geometry (Based on related triazole ligands) | Reference |

| Cu(II) | Square Planar, Octahedral | nih.gov |

| Ni(II) | Tetrahedral, Octahedral | nih.gov |

| Co(II) | Tetrahedral, Octahedral | tandfonline.com |

| Zn(II) | Tetrahedral | nih.gov |

Influence of Complexation on Electronic Structure and Stability

The coordination of this compound to a metal ion is expected to significantly influence its electronic structure and stability.

Electronic Structure: The interaction between the ligand's orbitals and the metal d-orbitals leads to a new set of molecular orbitals in the complex. This change in electronic structure is reflected in the UV-Visible spectrum of the complex. The electron-withdrawing nature of the nitro group on the triazole ring can affect the ligand field strength and the energy of the d-d electronic transitions in transition metal complexes. A computational study on 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) adsorbed on a silica (B1680970) surface showed that the electronic properties are sensitive to the environment nih.gov. It is plausible that coordination to a metal ion would induce similar or even more pronounced changes in the electronic structure.

Stability: The formation of a metal-ligand bond generally leads to an increase in the thermal stability of the ligand. Thermal analysis of metal complexes with related triazole ligands often shows that the decomposition of the coordinated ligand occurs at a higher temperature compared to the free ligand semanticscholar.org. The stability of the complexes in solution can be quantified by their stability constants. The presence of the nitro group may influence the basicity of the donor atoms and, consequently, the stability of the resulting metal complexes. Theoretical studies on related energetic salts of substituted triazoles have explored the influence of different functional groups on stability researchgate.net.

| Property | Influence of Complexation (Anticipated) | Reference |

| Electronic Structure | Alteration of ligand-based and appearance of d-d electronic transitions | nih.gov |

| Thermal Stability | Increased decomposition temperature of the ligand moiety | semanticscholar.org |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA). The resulting spectra provide a molecular fingerprint, revealing the presence of specific functional groups and offering insights into the bonding within the triazole ring.

The IR spectrum of ANTA is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. High-frequency bands are typically associated with the N-H stretching vibrations of the amino group. The asymmetric and symmetric stretching modes of the nitro (NO₂) group give rise to strong, characteristic bands, which are crucial for confirming its presence. The mid-frequency "fingerprint" region contains a complex series of bands arising from C-N and N-N stretching and bending vibrations within the triazole ring, as well as N-H bending modes. nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Key Raman bands for ANTA include those for the symmetric stretching of the nitro group and various ring breathing and deformation modes of the triazole skeleton. horiba.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict vibrational frequencies and aid in the precise assignment of experimental IR and Raman bands. researchgate.net

Table 7.1.1: Key Vibrational Frequencies and Assignments for 5-amino-3-nitro-1H-1,2,4-triazole (ANTA)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) stretch | 3200 - 3400 | Stretching vibrations of the primary amino (-NH₂) group. Often appears as two distinct bands for symmetric and asymmetric modes. |

| νₐₛ(NO₂) stretch | 1540 - 1570 | Strong, characteristic asymmetric stretching of the nitro (-NO₂) group. |

| νₛ(NO₂) stretch | 1340 - 1380 | Symmetric stretching of the nitro (-NO₂) group. |

| δ(N-H) bend | 1600 - 1650 | Scissoring/bending vibration of the amino (-NH₂) group. |

| Ring (C=N, N-N) stretch | 1400 - 1600 | A series of complex bands corresponding to stretching vibrations within the 1,2,4-triazole (B32235) ring skeleton. |

| Ring breathing/deformation | 900 - 1200 | Collective vibrations involving the expansion and contraction or deformation of the triazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure, identifying tautomeric forms, and assessing the purity of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA). Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N, provide a comprehensive picture of the chemical environment of each active nucleus.

The ¹H NMR spectrum is relatively simple, primarily showing a broad resonance corresponding to the protons of the amino (-NH₂) group. The chemical shift of this peak can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Another signal corresponds to the N-H proton on the triazole ring.

The ¹³C NMR spectrum provides information on the carbon backbone. For ANTA, two distinct signals are expected for the two carbon atoms within the triazole ring. Their chemical shifts are influenced by the attached substituents; the carbon atom bonded to the nitro group typically appears at a lower field (higher ppm) compared to the carbon bonded to the amino group due to the strong electron-withdrawing nature of the nitro group. lanl.gov

¹⁵N NMR spectroscopy is particularly informative for nitrogen-rich compounds like ANTA. It allows for the direct observation of all five nitrogen atoms in the molecule—three in the ring, one in the amino group, and one in the nitro group. Each nitrogen exhibits a unique chemical shift, providing definitive evidence for the compound's structure and connectivity. The nitrogen of the nitro group has a characteristic shift at a very low field, while the amino nitrogen appears at a high field. lanl.gov

Table 7.2.1: Typical NMR Chemical Shifts (δ) for 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.0 - 8.5 | -NH₂ (Amino group protons) |

| ¹H | ~13.0 - 14.0 | Ring N-H |

| ¹³C | ~160.9 | C3-NO₂ (Carbon attached to nitro group) |

| ¹³C | ~157.5 | C5-NH₂ (Carbon attached to amino group) |

| ¹⁵N | ~ -25 to -35 | -NO₂ (Nitro group nitrogen) |

| ¹⁵N | ~ -115 to -150 | Ring Nitrogens (N1, N2, N4) |

| ¹⁵N | ~ -327.2 | -NH₂ (Amino group nitrogen) |

Note: Chemical shifts are approximate and can vary based on experimental conditions. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.51 ppm in ¹³C NMR. washington.educkgas.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For 5-amino-3-nitro-1H-1,2,4-triazole (ANTA), SCXRD analysis confirms the connectivity and the predominant tautomeric form in the crystalline state. nih.gov The analysis reveals a planar triazole ring, with the amino and nitro groups attached. The nitro group may show a slight twist relative to the plane of the ring. This technique is crucial for measuring the crystal density, a key parameter for energetic materials.

The crystal packing is heavily influenced by an extensive network of intermolecular hydrogen bonds involving the amino group, the ring nitrogens, and the nitro group. These interactions are critical in governing the physical properties of the material, including its thermal stability and sensitivity. Data obtained from SCXRD are typically deposited in crystallographic databases and include parameters such as the crystal system, space group, and unit cell dimensions. nih.gov

Table 7.3.1: Representative Crystallographic Data Parameters Obtained from SCXRD Analysis

| Parameter | Description | Example Value (for a related triazole) |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₂H₃N₅O₂ |

| Formula Weight | The molecular weight of the compound (g/mol). | 129.08 |

| Crystal System | The basic geometric category of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | a = 5-10 Å, b = 8-15 Å, c = 7-12 Å, β = 90-110° |

| Volume (V) | The volume of the unit cell (ų). | ~700-900 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (D_c) | The theoretical density of the crystal (g/cm³). | ~1.8 - 1.9 g/cm³ |

Note: The example values are illustrative for a typical small organic molecule like ANTA and are based on data for related triazole structures. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For ANTA, high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

In a typical electron ionization (EI) mass spectrum, ANTA will produce a molecular ion peak (M⁺) corresponding to its molecular weight (approx. 129 g/mol ). nist.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is reproducible and characteristic of the molecule's structure.

The fragmentation of ANTA is expected to proceed through several key pathways. Common losses include the elimination of small, stable neutral molecules or radicals. For nitroaromatic compounds, the loss of the nitro group (NO₂, 46 Da) or a smaller nitric oxide radical (NO, 30 Da) is a characteristic fragmentation pathway. The triazole ring itself can also rupture, often leading to the loss of a nitrogen molecule (N₂, 28 Da). Analyzing these fragments helps to piece together and confirm the structure of the parent molecule. researchgate.netlibretexts.org

Table 7.4.1: Plausible Mass Spectrometry Fragments for 5-amino-3-nitro-1H-1,2,4-triazole (ANTA)

| m/z (mass-to-charge ratio) | Possible Ion Fragment | Associated Neutral Loss |

|---|---|---|

| 129 | [C₂H₃N₅O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [C₂H₃N₅O]⁺ | Loss of O |

| 99 | [C₂H₃N₄O]⁺ | Loss of NO |

| 83 | [C₂H₃N₅]⁺ | Loss of O₂ |

| 71 | [C₂H₃N₃]⁺ | Loss of NO₂ and N₂ |

| 46 | [NO₂]⁺ | Nitro group fragment |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Thermal Behavior Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal behavior and stability of energetic materials like ANTA. These methods measure changes in physical and chemical properties as a function of temperature.

A DSC analysis of ANTA reveals its thermal transitions. Typically, the DSC thermogram will show a sharp endothermic peak corresponding to the melting of the compound, followed by a large, sharp exothermic peak indicating its decomposition. For ANTA, the decomposition occurs at a significantly high temperature, highlighting its considerable thermal stability. One study reports a melting point of 244°C.

TGA measures the change in mass of a sample as it is heated. For ANTA, the TGA curve typically shows a single, sharp mass loss step that corresponds to its complete and rapid decomposition, consistent with the exotherm observed in the DSC. The onset temperature of this mass loss is a key indicator of its thermal stability. Studies on the thermolysis of ANTA show that the initial step of decomposition involves the removal of the NO₂ group, followed by the rupture of the triazole ring.

Table 7.5.1: Thermal Analysis Data for 5-amino-3-nitro-1H-1,2,4-triazole (ANTA)

| Technique | Parameter | Observed Value | Description |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | ~244 °C | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. |

| DSC | Decomposition Onset (Tₒ) | ~270 °C | The temperature at which the exothermic decomposition process begins. |

| DSC/DTA | Decomposition Peak (Tₑₓₒ) | ~275 °C | The temperature at which the rate of decomposition is at its maximum, observed as the peak of the exotherm. |

| TGA | Mass Loss Event | Single Stage | The decomposition occurs in one primary, rapid event. |

| TGA | Temperature Range of Mass Loss | ~260 - 300 °C | The temperature window over which the primary decomposition and mass loss occur. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This analysis provides a crucial check on the empirical formula of the synthesized compound, thereby verifying its elemental composition and purity.

For a compound with the molecular formula C₂H₃N₅O₂, the theoretical elemental percentages can be calculated based on the atomic weights of its constituent atoms. The experimentally determined values from a CHN analyzer for a pure sample of ANTA should closely match these theoretical percentages, typically within a ±0.4% margin of error, which is the standard for confirming the identity of a newly synthesized compound. energetic-materials.org.cnresearchgate.net

Table 7.6.1: Elemental Composition of 5-amino-3-nitro-1H-1,2,4-triazole (C₂H₃N₅O₂)

| Element | Symbol | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|---|

| Carbon | C | 18.61% | Matches theory within ±0.4% |

| Hydrogen | H | 2.34% | Matches theory within ±0.4% |

| Nitrogen | N | 54.25% | Matches theory within ±0.4% |

| Oxygen | O | 24.79% | (Calculated by difference) |

Biologically Relevant Scaffolds and Chemical Biology Investigations of Triazole Amine Derivatives

Derivatization Strategies for Biological Activity Exploration

The chemical scaffold of 5-nitro-2H-triazol-4-amine serves as a crucial starting point for the development of novel therapeutic agents. Its structure, featuring a reactive amino group and an electron-withdrawing nitro group on a triazole core, allows for extensive chemical modification to explore and optimize biological activity. Derivatization strategies primarily focus on modifying the amino group to attach various pharmacologically active moieties, thereby modulating the compound's physicochemical properties and biological target interactions.

A prominent strategy involves the synthesis of amide and carbinol derivatives from the nitrotriazole core. nih.gov These modifications are explored to create bifunctional agents, particularly in the context of antitrypanosomal drug discovery. nih.gov For example, 3-nitro-1H-1,2,4-triazole-based amides have been synthesized to act as dual-function agents that are substrates for type I nitroreductase (NTR) in trypanosomes while also inhibiting the sterol 14α-demethylase (CYP51) enzyme. nih.gov

Another key derivatization approach is the coupling of the nitrotriazole scaffold to other heterocyclic systems known for their biological relevance. Studies have demonstrated the synthesis of compounds where a 3-nitrotriazole core is linked to aromatic amines such as quinolines, acridines, and quinazolines via an alkylamine linker. researchgate.net This strategy aims to combine the properties of both moieties to enhance potency and selectivity against parasitic targets like Trypanosoma cruzi. researchgate.net

Furthermore, the amino group on the triazole ring can be used to form Schiff bases through condensation reactions with various aldehydes. nih.gov These Schiff bases can then be further modified into Mannich bases, introducing additional diversity and complexity to the molecular structure. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives linked to different amino acids via a triazole linker has also been explored to target enzymes involved in inflammation. sphinxsai.com These varied synthetic routes allow for a systematic exploration of the chemical space around the this compound core, facilitating the discovery of compounds with tailored biological activities. nih.govsphinxsai.com

Enzyme Interaction Mechanisms of Triazole-Based Compounds

A primary and extensively studied mechanism of action for many triazole derivatives is the inhibition of cytochrome P450 (CYP) enzymes. researchgate.netfrontiersin.org Triazole-containing antifungals, for instance, function by targeting 14α-demethylase (a member of the CYP51 family), which is essential for the synthesis of ergosterol (B1671047) in fungi. frontiersin.orgmdpi.com The nitrogen atoms in the triazole ring coordinate with the heme iron atom at the enzyme's active site, disrupting its catalytic activity and leading to the arrest of fungal growth. frontiersin.orgnih.gov

The presence of a nitro group, as in this compound, introduces an additional layer to the mechanism of action. The nitro group is strongly electron-withdrawing and can enhance enzyme inhibition through potent electrostatic interactions with the target protein. nih.gov In the case of CYP51, the nitro group may facilitate strong interactions with the Fe(II) in the heme group, contributing to more potent inhibition. nih.gov Moreover, the nitro group itself can be a pharmacophore, often requiring reductive activation within the target cell to exert its effect. nih.govresearchgate.net This bioactivation is typically carried out by nitroreductase (NTR) enzymes, which are present in many pathogenic microorganisms. nih.gov The reduction of the nitro group can generate reactive nitroso and hydroxylamine (B1172632) intermediates, which can covalently modify and damage critical biomolecules, leading to cytotoxicity. researchgate.net Some reductively activated nitroheterocyclic compounds have also been shown to interact directly with DNA by modifying guanine (B1146940) residues, which represents another potential mechanism of cellular damage. nih.gov

Beyond CYP enzymes, derivatives of 1,2,4-triazoles have been shown to inhibit a variety of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, highlighting the versatility of the triazole scaffold in drug design. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Triazole-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence biological activity. These studies provide critical insights for optimizing lead compounds into potent and selective drug candidates.

Antitrypanosomal Activity of 3-Nitrotriazole Derivatives SAR studies on 3-nitrotriazole-based compounds designed as anti-Chagasic agents have revealed key structural determinants for their activity. When the nitrotriazole core was linked to various aromatic amines, the nature of the aromatic system was found to be critical. The order of activity was determined to be acridines ≥ quinolines > 1,5-naphthyridines > quinazolines. researchgate.net For instance, linking a 6-chloro-2-methoxyacridine (B15215803) moiety resulted in a compound with high potency against T. cruzi. researchgate.net The length and nature of the linker between the triazole and the aromatic amine also influenced activity and toxicity. researchgate.net

| Compound | Linker/Amine Moiety | IC₅₀ against T. cruzi (μM) |

|---|---|---|

| Nitrotriazole-Acridine Derivative | -C₃H₆-NH-(6-chloro-2-methoxyacridine) | 0.08 |

| Nitrotriazole-Quinoline Derivative | -C₃H₆-NH-(7-chloroquinoline) | 0.14 |

| Nitrotriazole-Naphthyridine Derivative | -C₃H₆-NH-(7-chloro-1,5-naphthyridine) | 1.5 |

| Nitrotriazole-Quinazoline Derivative | -C₃H₆-NH-(6,7-dimethoxyquinazoline) | 4.4 |

Table 1. Antitrypanosomal activity of 3-nitrotriazole derivatives, demonstrating the influence of the linked aromatic amine on potency. Data sourced from researchgate.net.

Anti-inflammatory and Enzyme Inhibitory Activity In the context of anti-inflammatory agents, SAR studies on thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)one derivatives have shown that the position of substituents on an attached benzylidene ring significantly impacts activity. nih.gov The influence of a nitro group was found to be highly dependent on its position; 2-nitro and 4-nitro derivatives showed activity comparable to the unsubstituted parent compound, whereas the 3-nitro derivative was the least potent in the series. nih.gov This highlights that the electronic and steric effects of the nitro group must be carefully considered in relation to the target's binding pocket. Conversely, in a series of 1,2,4-triazoles developed as 5-lipoxygenase-activating protein (FLAP) antagonists, the introduction of polar groups like nitro or carboxyl groups abolished inhibitory activity, indicating a preference for hydrophobic substituents in that particular scaffold. acs.org

SAR studies on azinane-triazole derivatives as inhibitors of various enzymes have also yielded valuable data. The inhibitory potency against enzymes like acetylcholinesterase (AChE) and α-glucosidase was modulated by the nature and position of substituents on a phenyl ring. nih.gov For example, among methylphenyl-substituted compounds, the meta-substituted analog was the most active AChE inhibitor. nih.gov

| Substituent on Phenyl Ring | AChE Inhibition IC₅₀ (μM) | α-Glucosidase Inhibition IC₅₀ (μM) |

|---|---|---|

| 4-Methyl | 0.73 ± 0.54 | 101.42 ± 1.83 |

| 3-Methyl | 0.09 ± 0.52 | 114.63 ± 1.27 |

| 4-Methoxy | 1.08 ± 0.51 | 89.37 ± 1.48 |

| 3,5-Dimethyl | 0.038 ± 0.50 | 36.74 ± 1.24 |

| 4-Chloro | 1.24 ± 0.62 | 63.74 ± 1.52 |

Table 2. Enzyme inhibitory activity of selected azinane-triazole derivatives, showing the effect of phenyl ring substitutions on potency. Data sourced from nih.gov.

These examples underscore the importance of systematic SAR studies in elucidating the specific structural requirements for a desired biological effect, guiding the rational design of more effective triazole-based therapeutic agents.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry for Nitro-Triazole Amines

The synthesis of nitro-triazole amines is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. researchgate.net The goal is to develop synthetic pathways that are not only efficient but also minimize environmental impact and enhance safety. rsc.org Key areas of development include the use of greener solvents, reusable catalysts, and more atom-economical reactions.

One sustainable approach involves the use of biodegradable and non-toxic solvents like Cyrene™ in click chemistry for the synthesis of 1,2,3-triazoles, which allows for product isolation through simple precipitation in water, thereby avoiding the need for organic solvent extractions. nih.gov Another green method utilizes reusable ZnO-CTAB nanocrystals as a catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, eliminating the need for bases, reducing agents, and ligands. rsc.org The development of continuous-flow processes for the reduction of nitro compounds to amines using trichlorosilane (B8805176) offers a safer and more scalable metal-free alternative to traditional methods. beilstein-journals.org

The synthesis of 5-amino-3-nitro-1,2,4-triazole (ANTA), a related compound, often involves a multi-step process starting from commercially available 3,5-diamino-1,2,4-triazole. researchgate.net Research is ongoing to optimize these routes, focusing on improving yields and purity while reducing hazardous waste. researchgate.net For instance, the treatment of the ammonium (B1175870) salt of 3,5-dinitro-1H-1,2,4-triazole with hydrazine (B178648) hydrate (B1144303) has been shown to produce ANTA in high yields. researchgate.net The principles of green chemistry are being applied to the synthesis of energetic materials to reduce environmental pollution and health risks. researchgate.net This includes preventing waste formation, using less toxic reactants and solvents, and enhancing atom economy. researchgate.net

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Biodegradable Solvent (Cyrene™) | Use of a non-toxic, biodegradable solvent in click chemistry. | Eliminates the need for organic solvent extractions; product isolation by precipitation in water. | nih.gov |

| Reusable Nanocatalyst (ZnO-CTAB) | Heterogeneous catalysis in water for azide-alkyne cycloaddition. | High catalytic efficiency, reusability, and avoids bases, reducing agents, and ligands. | rsc.org |

| Continuous-Flow Reduction | Metal-free reduction of nitro compounds using trichlorosilane. | Improved safety, scalability, and high yields with short reaction times. | beilstein-journals.org |

| Optimized ANTA Synthesis | High-yield synthesis from the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole. | Improved efficiency and yield for a key energetic material intermediate. | researchgate.net |

Advanced Computational Design and Prediction of Energetic Triazoles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and predictive assessment of novel energetic triazoles. researcher.lifenih.gov These theoretical studies allow for the in-silico evaluation of key properties such as heats of formation (HOF), density, detonation performance, and thermal stability before undertaking laborious and potentially hazardous synthetic work. acs.orgnih.gov

DFT calculations at levels like B3PW91/6-31G(d,p) are commonly used to optimize molecular structures and calculate energetic properties. researcher.lifenih.gov For instance, theoretical studies on triazole-benzene and triazole-pyridine derivatives have shown that all designed compounds possess positive heats of formation, indicating their potential as high-energy materials. researcher.life The solid-state heats of formation for these compounds were calculated to be in the range of 190 to 476 kJ/mol. researcher.life Similarly, computational studies on isomers of tetranitro-bis-1,2,4-triazoles have predicted detonation velocities ranging from 8980 to 9380 m/s and detonation pressures from 36.24 to 40.38 GPa. acs.org

Bond dissociation energy (BDE) is another critical parameter calculated to assess the thermal stability and sensitivity of energetic compounds. researcher.lifeacs.org For a series of triazole-benzene and triazole-pyridine derivatives, the bond dissociation energies were found to be in the range of 212 to 272 kJ/mol, suggesting greater stability than traditional explosives like TNT and RDX. researcher.life The impact of isomeric structures on the performance and stability of energetic compounds is also a key area of computational investigation. acs.org For example, in dinitro-tris(triazole) derivatives, the position of the nitrogen atoms in the triazole scaffold significantly influences the energy content and stability. acs.org

| Compound Type | Computational Method | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) | Predicted Heat of Formation (solid, kJ/mol) | Reference |

|---|---|---|---|---|---|

| Triazole-benzene and Triazole-pyridine derivatives | DFT (B3PW91/6-31G(d,p)) | Not specified | Not specified | 190 to 476 | researcher.lifenih.gov |

| Tetranitro-bis-1,2,4-triazole isomers | DFT (B3LYP/6-311G(d, p)) | 8980 to 9380 | 36.24 to 40.38 | Not specified | acs.org |

| Dinitro-tris(triazole) derivatives | DFT | Not specified | Not specified | 443.4 to 608.1 | acs.org |

| Tetrazine-triazole derivatives | DFT | 7030 to 8590 | 20.6 to 33.1 | Not specified | nih.gov |

Exploration of New Applications for Triazole-Based Ligands in Catalysis and Materials Science

The versatile chemical structure of the triazole ring makes it a valuable component in the design of ligands for catalysis and advanced materials. chemijournal.com The ability of triazoles to form stable coordination complexes with metal ions is being exploited in the development of novel catalysts and functional materials like metal-organic frameworks (MOFs). chemijournal.com

Triazole-based ligands have shown significant promise in catalysis. For example, 1,2,3-triazole derivatives bearing phosphine (B1218219) groups have been synthesized and used as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.org Pyridine-appended 1,2,3-triazole-based mono- and bisphosphines have also been investigated for their coordination chemistry with palladium(II) and platinum(II), with the resulting complexes showing excellent catalytic activity in the α-alkylation of acetophenones. rsc.orgrsc.org The unique electronic properties of 1,2,3-triazoles allow them to participate in supramolecular interactions, which has led to their use in the design of anion-binding organocatalysts. nih.gov

In materials science, triazole derivatives are integral to the design of MOFs and coordination polymers with applications in gas storage, catalysis, and drug delivery. chemijournal.com The electron-deficient nature of the 1,2,4-triazole (B32235) system imparts excellent electron-transport and hole-blocking properties, making these derivatives suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and data storage devices. researchgate.net

Integration of Multi-disciplinary Approaches in Triazole Research